molecular formula C9H16N4 B13341748 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Cat. No.: B13341748
M. Wt: 180.25 g/mol
InChI Key: XZLRXDKSFGRYNX-UHFFFAOYSA-N
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Description

5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a 1-methylpiperidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methylpiperidine with a suitable pyrazole precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with 1-methylpiperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an antagonist or agonist at these receptors, modulating their activity and influencing neurotransmitter levels. This modulation can lead to therapeutic effects in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-5-amine
  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 3-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indoles

Uniqueness

5-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

InChI

InChI=1S/C9H16N4/c1-13-4-2-7(3-5-13)9-8(10)6-11-12-9/h6-7H,2-5,10H2,1H3,(H,11,12)

InChI Key

XZLRXDKSFGRYNX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=C(C=NN2)N

Origin of Product

United States

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